Didethiodi(methylthio)acetylaranotin
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Overview
Description
Didethiodi(methylthio)acetylaranotin is a complex natural product belonging to the epipolythiodiketopiperazine (ETP) family. It is derived from fungi and is known for its intricate structure and significant biological activities, including anticancer and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didethiodi(methylthio)acetylaranotin involves multiple steps, including the formation of a key cyclohexadienol-containing amino ester building block. The absolute stereochemistry of the amino ester building blocks is set through catalytic asymmetric (1,3)-dipolar cycloaddition reactions . The disulphide linkage, a crucial feature of this compound, is introduced using elemental sulfur .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Didethiodi(methylthio)acetylaranotin undergoes several types of chemical reactions, including:
Oxidation: The disulphide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide linkage can be reduced to thiols.
Substitution: The disulphide linkage can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like hydrogen sulfide and dimethyl disulfide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Didethiodi(methylthio)acetylaranotin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Didethiodi(methylthio)acetylaranotin involves its interaction with cellular targets through its disulphide linkage. This linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify cellular proteins and enzymes. These modifications can disrupt cellular processes, leading to the compound’s anticancer and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Acetylaranotin: A closely related compound with similar biological activities but differing in its disulphide linkage.
Bisdethiodi(methylthio)acetylaranotin: Another related compound with a similar structure but lacking the disulphide linkage.
Terrein: A compound isolated from the same fungal source with different biological activities.
Uniqueness
Didethiodi(methylthio)acetylaranotin is unique due to its complex structure, including the disulphide linkage, which is crucial for its biological activities. This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer and antiviral properties .
Properties
CAS No. |
20485-02-3 |
---|---|
Molecular Formula |
C24H26N2O8S2 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-1,12-bis(methylsulfanyl)-2,13-dioxo-8,19-dioxa-3,14-diazapentacyclo[12.8.0.03,12.04,10.015,21]docosa-6,9,17,20-tetraen-5-yl] acetate |
InChI |
InChI=1S/C24H26N2O8S2/c1-13(27)33-17-5-7-31-11-15-9-23(35-3)22(30)26-20-16(12-32-8-6-18(20)34-14(2)28)10-24(26,36-4)21(29)25(23)19(15)17/h5-8,11-12,17-20H,9-10H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1 |
InChI Key |
MNIWVYZRLOFLBX-KHTMQFLISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@@]4(CC5=COC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC |
Canonical SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C4(CC5=COC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC |
Origin of Product |
United States |
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